

Application Note: Raney Nickel Catalyzed Synthesis of 2,3-Diphenylbutane-2,3-diol

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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

Cat. No.: B167368

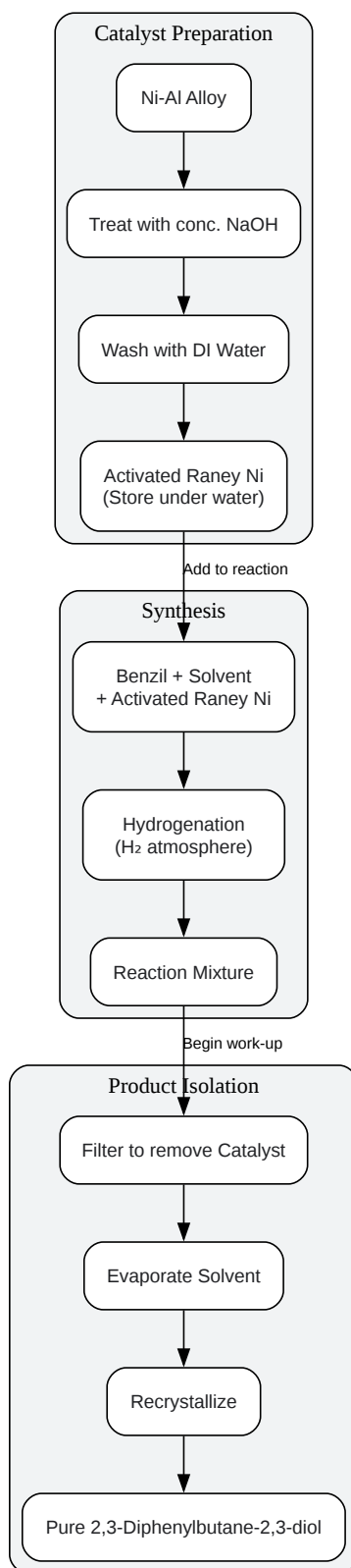
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of **2,3-diphenylbutane-2,3-diol** (hydrobenzoin) via the catalytic hydrogenation of benzil using Raney nickel. Raney nickel is a versatile, heterogeneous catalyst renowned for its high activity in hydrogenating various functional groups, including carbonyls.^{[1][2]} The reduction of the α -diketone benzil yields a mixture of diastereomeric diols, namely meso-hydrobenzoin and the racemic (dl)-hydrobenzoin. This application note outlines the preparation of active Raney nickel from its aluminum alloy, the detailed procedure for the hydrogenation reaction, and a summary of the reaction's parameters.

Reaction Principle and Workflow

The synthesis involves the heterogeneous catalytic hydrogenation of the two ketone moieties in benzil to secondary alcohols. The reaction proceeds on the surface of Raney nickel, which has hydrogen adsorbed onto its porous structure.^[3] The catalyst's high surface area and inherent activity allow the reaction to proceed under relatively mild conditions.^[4]

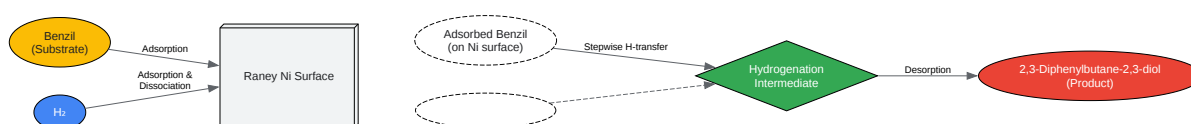


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Caption: Overall workflow for the synthesis of **2,3-diphenylbutane-2,3-diol**.

Simplified Reaction Mechanism

The catalytic cycle involves the adsorption of both hydrogen and the benzil substrate onto the active sites of the nickel surface. This is followed by the sequential transfer of hydrogen atoms to the carbonyl carbons. The resulting diol product has a lower affinity for the catalyst surface and is subsequently desorbed, regenerating the active site for the next cycle.



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Caption: Simplified mechanism of benzil hydrogenation on a Raney nickel surface.

Experimental Protocols

Safety Precautions: Activated Raney nickel is pyrophoric and may ignite spontaneously upon exposure to air.[3] Always handle it as a slurry under water or a suitable solvent. All procedures involving hydrogen gas should be performed in a well-ventilated fume hood using appropriate safety measures.

Protocol 1: Preparation of Activated Raney Nickel

This protocol is adapted from standard procedures for activating Raney nickel from a nickel-aluminum alloy.[5][6]

- **Alkali Digestion:** In a 1-liter beaker placed in an ice-water bath within a fume hood, prepare a solution of 100 g of sodium hydroxide (NaOH) in 500 mL of deionized water.
- **Alloy Addition:** While vigorously stirring the cooled NaOH solution, slowly and portion-wise add 80 g of Raney nickel-aluminum alloy. Control the rate of addition to maintain the

temperature between 20-25°C. The reaction is highly exothermic and produces flammable hydrogen gas.

- **Digestion:** After the addition is complete, remove the ice bath and allow the mixture to stand for 30 minutes. Then, slowly heat the mixture to 90°C and maintain this temperature for 2 hours with occasional stirring until hydrogen evolution ceases.
- **Washing:** Allow the black nickel precipitate to settle. Carefully decant the supernatant sodium aluminate solution. Add 500 mL of deionized water, stir, allow the catalyst to settle, and decant again. Repeat this washing process until the pH of the wash water is neutral (pH ≈ 7).
- **Storage:** After the final wash, do not allow the catalyst to become dry. Store the activated Raney nickel as a slurry under deionized water or absolute ethanol in a sealed, clearly labeled container.

Protocol 2: Synthesis of 2,3-Diphenylbutane-2,3-diol

- **Apparatus Setup:** To a 250 mL hydrogenation flask or a suitable pressure reactor, add a magnetic stir bar.
- **Charging the Reactor:** Add 10.5 g (50 mmol) of benzil and 100 mL of 95% ethanol to the flask.
- **Catalyst Addition:** Carefully decant the water from approximately 5-6 g (wet weight) of the prepared activated Raney nickel slurry. Immediately add the wet catalyst to the reaction mixture.
- **Hydrogenation:** Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (H₂) three times. Pressurize the reactor to 3-4 atmospheres of H₂.
- **Reaction:** Stir the mixture vigorously at room temperature (25°C). The reaction progress can be monitored by the uptake of hydrogen and the disappearance of the yellow color of benzil. The reaction is typically complete within 4-8 hours.
- **Work-up:** Once the reaction is complete, carefully vent the excess hydrogen.
- **Catalyst Removal:** Gravity filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Caution: Keep the filter cake wet with ethanol at all times to prevent

ignition. After filtration, quench the catalyst on the filter paper by slowly adding a large volume of water.

- **Product Isolation:** Transfer the clear, colorless filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.
- **Purification:** The resulting white solid crude product can be purified by recrystallization from a suitable solvent mixture, such as toluene or aqueous ethanol, to yield pure **2,3-diphenylbutane-2,3-diol**.

Data Presentation: Reaction Parameters

The yield and diastereoselectivity of the reduction can be influenced by reaction conditions such as temperature, pressure, and solvent. The following table presents representative data for similar Raney nickel-catalyzed carbonyl reductions.

Entry	Solvent	Temperature (°C)	H ₂ Pressure (atm)	Time (h)	Conversion (%)	Yield of Diol (%)
1	Ethanol	25	4	6	>99	~95
2	Isopropanol	25	4	6	>99	~92
3	Ethyl Acetate	50	10	4	>99	~90
4	Water (with NaOH) ^[7]	90	(Transfer)	2	>99	Variable*

*Note: In aqueous alkaline conditions at high temperatures, further reduction to 1,2-diphenylethane can occur.^[7] Milder conditions, as shown in Entries 1 and 2, typically favor the formation of the diol. The diastereomeric ratio (meso:dl) is often close to 1:1 but can be influenced by the specific catalyst batch and conditions.

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